REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=[O:6])[CH:2]=[CH:3][CH:4]=[CH2:5].O=O.[C:11]([OH:14])(=[O:13])[CH3:12]>>[C:1]([O:7][CH3:8])(=[O:6])[CH:2]=[CH:3][CH:4]=[CH2:5].[C:11]([O:14][CH:3]([CH:4]=[CH:5][CH2:8][O:7][C:1](=[O:6])[CH3:2])[CH2:2][C:1]([O:7][CH3:8])=[O:6])(=[O:13])[CH3:12].[C:11]([O:14][CH:5]=[CH:4][CH:3]=[CH:2][C:1]([O:7][CH3:8])=[O:6])(=[O:13])[CH3:12]
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
C(C=CC=C)(=O)OC
|
Name
|
|
Quantity
|
12 L
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
543 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
Pd Cu
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC=C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(CC(=O)OC)C=CCOC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=CC=CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=[O:6])[CH:2]=[CH:3][CH:4]=[CH2:5].O=O.[C:11]([OH:14])(=[O:13])[CH3:12]>>[C:1]([O:7][CH3:8])(=[O:6])[CH:2]=[CH:3][CH:4]=[CH2:5].[C:11]([O:14][CH:3]([CH:4]=[CH:5][CH2:8][O:7][C:1](=[O:6])[CH3:2])[CH2:2][C:1]([O:7][CH3:8])=[O:6])(=[O:13])[CH3:12].[C:11]([O:14][CH:5]=[CH:4][CH:3]=[CH:2][C:1]([O:7][CH3:8])=[O:6])(=[O:13])[CH3:12]
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
C(C=CC=C)(=O)OC
|
Name
|
|
Quantity
|
12 L
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
543 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
Pd Cu
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC=C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(CC(=O)OC)C=CCOC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=CC=CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |